(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Overview
Description
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
®-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine, also known as Methenamine, primarily targets the urinary tract . It is used as a urinary tract antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
The exact biochemical pathways affected by ®-1,4-Dioxa-8-azaspiro[4It is known that the compound’s bactericidal action is due to its hydrolysis to formaldehyde in the urinary tract, which then exerts an antibacterial effect .
Pharmacokinetics
The pharmacokinetics of ®-1,4-Dioxa-8-azaspiro[4It is known that the compound has low and variable bioavailability due to high first-pass metabolism . It is also known to be 95% bound to plasma proteins .
Result of Action
The primary result of the action of ®-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine is the reduction of bacterial load in the urinary tract, thereby helping to prevent and treat urinary tract infections .
Action Environment
The action of ®-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine is influenced by the pH of the urinary tract. The compound is most effective in an acidic environment (pH<6), where it is hydrolyzed to formaldehyde, a potent bactericidal agent . Therefore, factors that influence urinary pH, such as diet and certain medications, can potentially impact the efficacy of this compound.
Properties
IUPAC Name |
[(7R)-1,4-dioxa-8-azaspiro[4.5]decan-7-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAHWJFPMQSLMO-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC12OCCO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CC12OCCO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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